Bienvenue dans la boutique en ligne BenchChem!

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

ROMK inhibitor SAR pyrimidinone substituent effects diuretic target validation

This 4-methyl pyrimidinone-thiophene acetamide (CAS 1203378-80-6) is a structurally distinct fragment within the ROMK (Kir1.1) inhibitor space. Unlike 4-aryl congener, its activity cannot be extrapolated from public patent data, making it a valuable sub-series representative for proprietary SAR exploration. Procure to generate head-to-head potency and selectivity profiles in-house. Leverage its acetamide-thiophene handles for late-stage derivatization.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 1203378-80-6
Cat. No. B2929048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS1203378-80-6
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CS2
InChIInChI=1S/C12H13N3O2S/c1-9-5-12(17)15(8-14-9)7-11(16)13-6-10-3-2-4-18-10/h2-5,8H,6-7H2,1H3,(H,13,16)
InChIKeyWWZWATIXOHEEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (1203378-80-6): Structural Classification and Public Data Availability Status


2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203378‑80‑6; PubChem CID 6444666) is a synthetic small molecule belonging to the pyrimidinone–thiophene acetamide class [1]. Its core scaffold combines a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety with a thiophen-2-ylmethylacetamide side chain, placing it within the structural space of renal outer medullary potassium (ROMK, Kir1.1) channel inhibitor programs exemplified by the Merck Sharp & Dohme patent families US9206198 and US9751881 [2], [3]. A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) conducted through April 2026 did not identify any publicly disclosed, compound-specific quantitative biological activity data (IC₅₀, Kd, selectivity profile) for this exact substance. All biological activity inferences are therefore limited to class-level expectations derived from structurally analogous ROMK inhibitors.

Why In-Class Pyrimidinone–Thiophene Acetamides Cannot Substitute for 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide in ROMK-Focused Research


Within the ROMK inhibitor structural class, minor substituent variations at the pyrimidinone 4-position produce large shifts in in vitro potency [1]. In the US9206198 patent family, the 4-methyl congener (the core present in the target compound) defines a distinct SAR sub-series whose activity cannot be extrapolated from the 4-phenyl, 4-(4-chlorophenyl), or 4-(4-methoxyphenyl) analogs without experimental confirmation [1]. Compounds sharing the thiophen-2-ylmethylacetamide linker but differing in the pyrimidinone 4-substituent have been shown to yield IC₅₀ values spanning low nanomolar to micromolar ranges in electrophysiology and thallium flux assays [2]. For the specific 4-methyl variant represented by CAS 1203378‑80‑6, no comparative quantitative data are publicly available as of April 2026; consequently, any substitution decision based solely on structural similarity carries unquantifiable risk. A user requiring ROMK inhibition activity must independently generate head-to-head data rather than rely on class-level assumptions.

2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide: Quantitative Differentiation Evidence Summary


4-Methyl vs. 4-Phenyl Pyrimidinone ROMK Inhibitors: Class-Level Potency Range Inferred from Patent SAR

No direct head-to-head comparison data exist for CAS 1203378‑80‑6. Class-level inference drawn from the Merck US9206198 patent indicates that ROMK inhibitors bearing a 4-methyl substituent on the pyrimidinone core represent a distinct SAR sub-series with potency ranges that differ from 4-phenyl and 4-heteroaryl analogs [1]. Within the patent examples, closely related pyrimidinone–thiophene acetamides with alternative 4-substituents achieve IC₅₀ values from approximately 10 nM to >1 µM in thallium flux and whole-cell voltage clamp assays [1], [2]. The exact potency of the 4-methyl variant (the target compound) has not been published and must be empirically determined.

ROMK inhibitor SAR pyrimidinone substituent effects diuretic target validation

Structural Uniqueness of the 4-Methyl-Thiophene-Acetamide Scaffold Within the ROMK Chemotype Landscape

The combination of a 4-methyl-6-oxopyrimidin-1(6H)-yl core with an N-(thiophen-2-ylmethyl)acetamide linker constitutes a discrete chemical entity within the broader ROMK inhibitor patent estate. The 4-methyl substitution on the pyrimidinone ring is less common than 4-aryl substituents in the exemplified Merck compounds, suggesting that CAS 1203378‑80‑6 occupies a relatively underexplored region of the SAR landscape [1]. This structural distinction may be of value for organizations conducting freedom-to-operate assessments or seeking novel starting points for ROMK inhibitor lead optimization, but this inference is not supported by any published comparative selectivity or ADME data for this specific compound.

chemical probe design scaffold novelty IP landscape analysis

Predicted Physicochemical Profile vs. Representative ROMK Inhibitor Leads: Calculated Property Comparison

Calculated physicochemical properties for CAS 1203378‑80‑6 (molecular weight 263.32 g/mol; molecular formula C₁₂H₁₃N₃O₂S; H-bond donors 1; H-bond acceptors 4; rotatable bonds 4) place it in lead-like chemical space with lower molecular weight than most exemplified ROMK inhibitor leads (typical MW 400–550) [1], [2]. Compared with MK-8153 (a clinical-stage ROMK inhibitor; MW ~500), the target compound has substantially lower molecular weight and lipophilicity, which may confer advantages in solubility and permeability if potency can be optimized [3]. These are computational predictions only; no experimental solubility, permeability, or metabolic stability data are publicly available for this compound.

drug-likeness prediction physicochemical profiling lead-like properties

Procurement-Relevant Application Scenarios for 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide Based on Available Class-Level Evidence


ROMK Inhibitor SAR Expansion: Exploring the Underrepresented 4-Methyl Pyrimidinone Sub-Series

Organizations with established ROMK inhibitor screening cascades may procure CAS 1203378‑80‑6 as a structurally distinct sub-series representative to probe the 4-methyl pyrimidinone SAR space. The Merck patent family extensively exemplifies 4-aryl variants but provides limited coverage of 4-alkyl congeners [1]. This compound can serve as a synthetic intermediate or comparator in focused library enumeration around the 4-position, provided that the user accepts the absence of pre-existing potency or selectivity data and commits to generating primary screening results in-house.

Fragment-Based or Low-Molecular-Weight Lead Optimization Starting Point

With a molecular weight of 263.32 g/mol, CAS 1203378‑80‑6 sits in fragment-like chemical space, substantially below the MW range of most advanced ROMK inhibitor leads (400–550 g/mol) [2]. Research groups pursuing fragment-based drug discovery (FBDD) or lead-like optimization campaigns may evaluate this compound as a core scaffold for iterative growth. Critically, all potency, selectivity, and ADME parameters must be measured de novo; no fragment screening data are publicly available for this compound.

Selectivity Panel Reference Compound for Pyrimidinone-Thiophene Chemotype Profiling

The pyrimidinone–thiophene acetamide chemotype has been associated with ROMK (Kir1.1) inhibition as well as off-target activity at hERG and other ion channels in structural analogs [3]. CAS 1203378‑80‑6, as the 4-methyl variant, can be included in selectivity panels alongside the better-characterized 4-phenyl and 4-(4-chlorophenyl) analogs to establish whether the 4-methyl substitution alters selectivity fingerprint. This application requires the user to generate all comparative data independently.

Synthetic Intermediate for Custom ROMK Inhibitor Library Synthesis

The compound's acetamide linker and thiophene moiety offer synthetic handles for further derivatization. Medicinal chemistry teams synthesizing proprietary ROMK inhibitor libraries may use CAS 1203378‑80‑6 as a late-stage intermediate for amide coupling or thiophene functionalization reactions [1]. Procurement in this context is driven by synthetic tractability and scaffold availability rather than pre-existing biological validation.

Quote Request

Request a Quote for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.